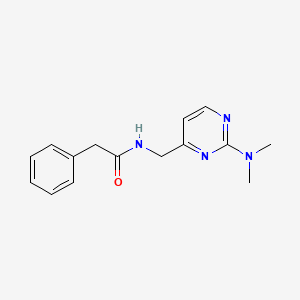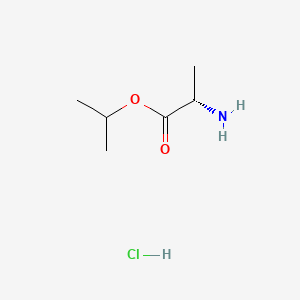![molecular formula C19H17N3O4 B3007689 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1211675-93-2](/img/structure/B3007689.png)
2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural components including a dihydrobenzo[b][1,4]dioxin ring, an isoxazole ring, and a pyridine ring. These components are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The compound’s structure suggests it might have interesting chemical properties. The presence of multiple aromatic rings could result in π-π stacking interactions. The nitrogen in the isoxazole and pyridine rings might participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the isoxazole ring can participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would likely be influenced by its structural features. For example, the presence of aromatic rings could increase its stability, while the nitrogen atoms might make it a base .Applications De Recherche Scientifique
Fluorescent Probes for Mercury Ion Detection
Research indicates that certain compounds, structurally similar to the one , have been utilized as efficient fluorescent probes for mercury ions both in acetonitrile and in buffered aqueous solution. This application is crucial for environmental monitoring and analytical chemistry, particularly in detecting heavy metal contamination in water sources (Shao et al., 2011).
Corrosion Inhibitors
Derivatives of compounds with similar structural features have been synthesized and characterized for their potential as corrosion inhibitors. These compounds have shown promising inhibition efficiencies in protecting steel coupons in acidic medium, highlighting their significance in industrial applications to prevent metal corrosion (Yıldırım & Çetin, 2008).
Anticancer Activity
There's ongoing research into compounds with related structural elements for their potential anticancer activities. For instance, novel fluoro-substituted benzo[b]pyran derivatives have been tested against human cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs. This suggests potential therapeutic applications in oncology (Hammam et al., 2005).
Inhibitory Activity on Kinases
Research into thiazolyl N-benzyl-substituted acetamide derivatives has shown that certain compounds are potent inhibitors of Src kinase, a protein implicated in the progression of various cancers. This highlights their potential use in developing targeted cancer therapies (Fallah-Tafti et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-19(21-12-14-3-1-2-6-20-14)11-15-10-17(26-22-15)13-4-5-16-18(9-13)25-8-7-24-16/h1-6,9-10H,7-8,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHGEOXALYQIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one](/img/structure/B3007609.png)
![3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B3007610.png)
![4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B3007612.png)
![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)


![2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B3007619.png)

![ethyl 4-{[(4-acetylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B3007621.png)

![6-(2-Methoxyphenyl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B3007623.png)
![2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B3007625.png)
![2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B3007629.png)
